molecular formula C9H13NO5 B7760203 2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid

2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid

Cat. No.: B7760203
M. Wt: 215.20 g/mol
InChI Key: YPCIKCQPODDZAT-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a nitromethyl group, and an acetic acid moiety

Preparation Methods

The synthesis of 2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitromethyl group may play a key role in its reactivity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

2-((1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl)acetic acid can be compared with other similar compounds, such as 1-aminocyclopropanecarboxylic acids and their derivatives . These compounds share some structural similarities, such as the presence of a cyclopentane or cyclopropane ring, but differ in their functional groups and reactivity. The unique combination of a nitromethyl group and an acetic acid moiety in this compound sets it apart from these similar compounds, potentially offering distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-QYNIQEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@@H]([C@H]1C[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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